



A Technical Guide to Phenyldiazomethane: Synthesis, Properties, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenyldiazomethane	
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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Phenyldiazomethane** (CAS No. 766-91-6) is a highly reactive organic compound that serves as a valuable reagent in organic synthesis. Its utility stems from its ability to act as a precursor to phenylcarbene, facilitating a variety of chemical transformations. This technical guide provides an in-depth overview of **phenyldiazomethane**, including its chemical and physical properties, detailed synthesis protocols, key reactions with mechanistic insights, and important safety considerations. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

Phenyldiazomethane consists of a diazo group (–CHN₂) directly attached to a phenyl ring. This structure is key to its reactivity, particularly in carbene-transfer reactions.

Molecular Formula: C₇H₆N₂[1][2][3]

Molecular Weight: 118.14 g/mol [1][4]

Physicochemical Data

A summary of the key physicochemical properties of **phenyldiazomethane** is presented in Table 1.



Property	Value	Reference
CAS Number	766-91-6	[1][2][3][5]
Molecular Formula	C7H6N2	[1][2][3]
Molecular Weight	118.14 g/mol	[1][4]
Appearance	Red liquid (above -30°C)	[6]
Storage Temperature	-20°C to -80°C	[6]
InChI Key	CRGRWBQSZSQVIE- UHFFFAOYSA-N	[1]
SMILES	[N-]=[N+]=Cc1ccccc1	[7]

Spectroscopic Data

Key spectroscopic data for the identification and characterization of **phenyldiazomethane** are provided in Table 2.

Spectroscopic Technique	Characteristic Peaks	Reference
Infrared (IR) Spectroscopy (CCI ₄)	2060 cm ⁻¹ (strong, C=N ₂ stretch)	[6]
¹ H Nuclear Magnetic Resonance (¹ H NMR) (CCI ₄)	δ 4.79 (s, 1H), 6.7–7.6 (m, 5H)	[6]

Synthesis of Phenyldiazomethane

Phenyldiazomethane is typically synthesized via the vacuum pyrolysis of the sodium salt of benzaldehyde tosylhydrazone. This method, known as the Bamford–Stevens reaction, provides a high yield of the pure, solvent-free diazo compound.[6]

Experimental Protocol: Synthesis via Vacuum Pyrolysis

This protocol is adapted from Organic Syntheses.[6]

Materials:



- p-Toluenesulfonylhydrazide
- Freshly distilled benzaldehyde
- Methanol (absolute)
- 1.0 M Sodium methoxide in methanol

Procedure:

Part A: Preparation of Benzaldehyde Tosylhydrazone

- In a 125-mL Erlenmeyer flask, add 14.6 g (0.078 mol) of p-toluenesulfonylhydrazide to 25 mL of absolute methanol to form a slurry.
- While swirling the slurry, rapidly add 7.50 g (0.071 mol) of freshly distilled benzaldehyde. An exothermic reaction will occur, and the p-toluenesulfonylhydrazide will dissolve.
- After a few minutes, the tosylhydrazone will begin to crystallize.
- After 15 minutes, cool the mixture in an ice bath.
- Collect the product on a Büchner funnel, wash with a small amount of cold methanol, and dry under vacuum. The expected yield of benzaldehyde tosylhydrazone is 16.97–18.19 g (87– 93%).

Part B: Preparation of Phenyldiazomethane

- Place 13.71 g (0.05 mol) of benzaldehyde tosylhydrazone in a 200-mL, single-necked, round-bottomed flask.
- Add 51 mL of a 1.0 M solution of sodium methoxide in methanol (0.051 mol) via syringe and swirl until the solid is completely dissolved.
- Remove the methanol using a rotary evaporator. Evacuate the flask at 0.1 mm for 2 hours to remove the last traces of methanol.
- Break up the solid tosylhydrazone salt with a spatula.



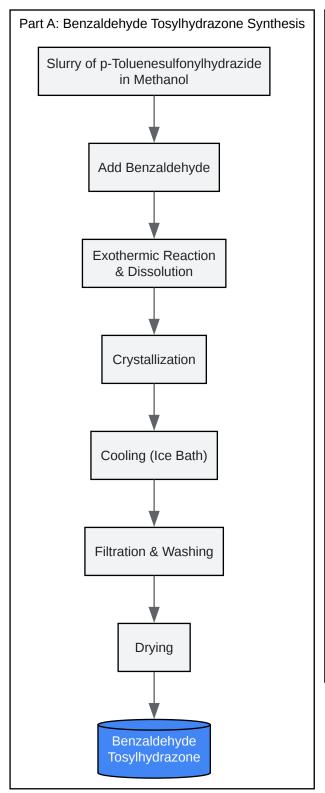
- Fit the flask with a vacuum take-off adapter and a 50-mL receiver flask. Cool the receiver flask in a dry ice—acetone bath to approximately -50°C.
- Evacuate the system to a pressure of less than 0.2 mm.
- Immerse the flask containing the salt in an oil bath and raise the temperature to 90°C. (Caution: Use a safety shield).
- Red phenyldiazomethane will distill below room temperature. The yield is typically 4.50–4.70 g (76–80%).
- The product should be used immediately or stored at a low temperature (-20 to -80°C) under an inert atmosphere (nitrogen or argon).

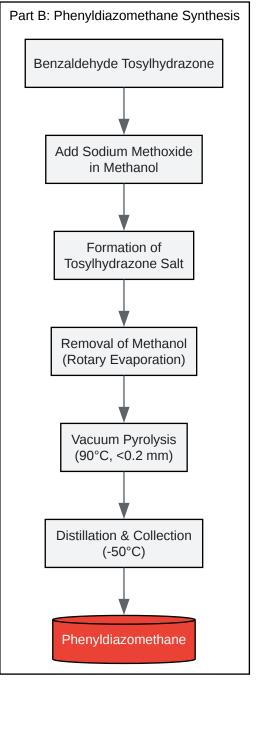
Safety Precautions:

- Diazo compounds are toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood.[6]
- Pyrolysis and distillation should be conducted behind a safety shield.
- Phenyldiazomethane is explosive at room temperature and should be kept cold and under an inert atmosphere.
- Traces of diazo compounds should be neutralized by adding them to acetic acid.[6]

Synthesis Workflow







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Caption: Workflow for the synthesis of **phenyldiazomethane**.



Key Reactions of Phenyldiazomethane

Phenyldiazomethane is a versatile reagent in organic synthesis, primarily through the generation of phenylcarbene.

Reaction with Carboxylic Acids: Esterification

Phenyldiazomethane reacts readily with carboxylic acids to form benzyl esters.[4] This reaction is often used for the mild and selective esterification of carboxylic acids. The reaction proceeds via an initial proton transfer from the carboxylic acid to the diazomethane, followed by a nucleophilic attack of the carboxylate on the resulting diazonium species.

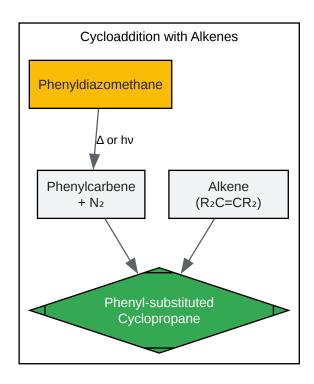
General Reaction: R-COOH + PhCHN2 → R-COOCH2Ph + N2

Cycloaddition Reactions with Alkenes

Phenyldiazomethane undergoes 1,3-dipolar cycloaddition reactions with alkenes to yield cyclopropane derivatives.[5] This reaction is a powerful tool for the construction of three-membered rings. The reaction can be initiated thermally or photochemically, leading to the formation of phenylcarbene, which then adds to the alkene in a concerted manner.

Reaction Mechanism: The thermal or photochemical decomposition of **phenyldiazomethane** generates phenylcarbene and nitrogen gas. The highly reactive phenylcarbene then reacts with an alkene to form a cyclopropane ring.





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Caption: Pathway for cyclopropanation of alkenes.

Thermal Decomposition

The thermal decomposition of **phenyldiazomethane** in an inert solvent like acetonitrile leads to the formation of several products, including benzalazine, cis-stilbene, and trans-stilbene.[1] The reaction kinetics suggest that both unimolecular and bimolecular pathways are involved.[1]

Applications in Drug Development

Diazo compounds, including **phenyldiazomethane**, are utilized in drug discovery and development for the synthesis of complex molecules and for the late-stage functionalization of drug candidates.[8] The ability to introduce a benzyl group via esterification or to construct cyclopropane rings can be valuable in modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. However, the inherent instability and reactivity of **phenyldiazomethane** require careful handling and consideration in a pharmaceutical development setting.

Safety and Handling



Phenyldiazomethane is a hazardous substance and must be handled with extreme caution.

- Toxicity: Diazo compounds are generally considered to be highly toxic.
- Explosive Hazard: **Phenyldiazomethane** is known to be explosive, especially in its pure form and at room temperature.[5][6] It should always be handled as a dilute solution when possible and stored at low temperatures.
- Storage: Store in a tightly sealed container under an inert atmosphere at -78°C for long-term stability.[4] Even at -20°C, significant decomposition can occur within two weeks.[6]
- Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Never concentrate solutions of phenyldiazomethane.[4]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established safety protocols in a laboratory setting. Always consult the relevant Safety Data Sheet (SDS) before handling **phenyldiazomethane**.

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- To cite this document: BenchChem. [A Technical Guide to Phenyldiazomethane: Synthesis, Properties, and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605601#phenyldiazomethane-cas-number-and-molecular-structure]

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